molecular formula C15H10N2O2 B3029404 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile CAS No. 649553-07-1

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile

Cat. No.: B3029404
CAS No.: 649553-07-1
M. Wt: 250.25
InChI Key: NCTXRQVAZBODIP-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.252 g/mol . This compound is characterized by the presence of a phthalonitrile group and a hydroxymethylphenoxy group, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 4-hydroxybenzyl alcohol under specific conditions . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the nitro group of 4-nitrophthalonitrile, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures.

Chemical Reactions Analysis

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile has a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.

    Biological Studies: It is employed in the study of biological systems and processes, particularly in the development of new pharmaceuticals and bioactive compounds.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile groups can act as electrophilic centers, facilitating various chemical reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile can be compared with other similar compounds, such as:

    4-(4-(Methoxymethyl)phenoxy)phthalonitrile: This compound has a methoxymethyl group instead of a hydroxymethyl group, which affects its reactivity and chemical properties.

    4-(4-(Hydroxyethyl)phenoxy)phthalonitrile: This compound has a hydroxyethyl group instead of a hydroxymethyl group, which influences its solubility and biological activity.

    4-(4-(Hydroxymethyl)phenoxy)benzonitrile: This compound has a benzonitrile group instead of a phthalonitrile group, which alters its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTXRQVAZBODIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738848
Record name 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649553-07-1
Record name 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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